Enhanced Organic Solubility Profile Enables Solution-Phase Chemistry Inaccessible to Parent L-Tyrosine
O-Benzyl-L-tyrosine exhibits a fundamentally different solubility profile compared to its parent compound, L-tyrosine. While L-tyrosine is only sparingly soluble in water (~0.45 mg/mL at 25°C) and insoluble in common organic solvents like ethanol, ether, and acetone , O-benzyl-L-tyrosine is freely soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This shift in solubility from aqueous to organic media is critical for its primary application in solution-phase peptide synthesis and as a monomer for block copolypeptide synthesis, which are typically conducted in organic solvents like DMF .
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; insoluble in water. |
| Comparator Or Baseline | L-Tyrosine (CAS 60-18-4): Soluble in water (~0.45 mg/mL at 25°C) and alkaline solutions; insoluble in absolute alcohol, ether, and acetone. |
| Quantified Difference | Qualitative shift from aqueous to broad organic solvent compatibility. |
| Conditions | Ambient temperature (20-25°C), standard laboratory solvents. |
Why This Matters
This solubility switch is non-negotiable for solution-phase peptide synthesis and polymer chemistry, where reactions are performed in organic solvents; using L-tyrosine would result in precipitation and reaction failure.
- [1] Molaid. O-Benzyl-L-tyrosine Physicochemical Properties. Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. View Source
